molecular formula C8H6N4O3 B8360764 3-Amidino-6-nitro-1,2-benzisoxazole

3-Amidino-6-nitro-1,2-benzisoxazole

Cat. No. B8360764
M. Wt: 206.16 g/mol
InChI Key: OODZIFCPIVHIBB-UHFFFAOYSA-N
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Patent
US03948928

Procedure details

In ethanol (100 ml) was dissolved ethyl 6-nitro- 1,2-benzisoxazole-3-formimidate hydrochloride (2.0 g) and the mixture was saturated with ammonia by passing through thereto ammonia gas under stirring at room temperature. The mixture was allowed to stand at room temperature overnight and then ethanol was distilled off under a reduced pressure. The crystalline residue was washed with ether and dissolved in water. The solution was neutralized with sodium bicarbonate and extracted with ether. The extract was distilled to remove ether to give the desired compound (1.2 g), which was recrystallized from chloroform. m.p. 182° to 185°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 6-nitro- 1,2-benzisoxazole-3-formimidate hydrochloride
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:18]=[CH:17][C:8]2[C:9]([C:12](=[NH:16])OCC)=[N:10][O:11][C:7]=2[CH:6]=1)([O-:4])=[O:3].[NH3:19]>C(O)C>[C:12]([C:9]1[C:8]2[CH:17]=[CH:18][C:5]([N+:2]([O-:4])=[O:3])=[CH:6][C:7]=2[O:11][N:10]=1)(=[NH:16])[NH2:19] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
ethyl 6-nitro- 1,2-benzisoxazole-3-formimidate hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC2=C(C(=NO2)C(OCC)=N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off under a reduced pressure
WASH
Type
WASH
Details
The crystalline residue was washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DISTILLATION
Type
DISTILLATION
Details
The extract was distilled
CUSTOM
Type
CUSTOM
Details
to remove ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(N)(=N)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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